molecular formula C31H29F5N4O5S2 B10855862 4-(ethylsulfonylamino)-N-[5-fluoro-6-[4-fluoro-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]cyclohexane-1-carboxamide

4-(ethylsulfonylamino)-N-[5-fluoro-6-[4-fluoro-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]cyclohexane-1-carboxamide

Cat. No.: B10855862
M. Wt: 696.7 g/mol
InChI Key: GNCSJDDZYVYRGS-UHFFFAOYSA-N
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Preparation Methods

SZM-1209 is synthesized through a series of chemical reactions involving the formation of benzothiazole derivatives. The synthetic route typically involves the reaction of 2-aminothiophenol with various substituted benzoyl chlorides to form benzothiazole intermediates. These intermediates are then further reacted with other reagents to form the final compound . Industrial production methods for SZM-1209 involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yield and purity .

Chemical Reactions Analysis

SZM-1209 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SZM-1209 has a wide range of scientific research applications:

Comparison with Similar Compounds

SZM-1209 is unique in its high specificity and potency as a RIPK1 inhibitor. Similar compounds include:

SZM-1209 stands out due to its superior pharmacokinetic properties and higher efficacy in preclinical models .

Properties

Molecular Formula

C31H29F5N4O5S2

Molecular Weight

696.7 g/mol

IUPAC Name

4-(ethylsulfonylamino)-N-[5-fluoro-6-[4-fluoro-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]phenoxy]-1,3-benzothiazol-2-yl]cyclohexane-1-carboxamide

InChI

InChI=1S/C31H29F5N4O5S2/c1-2-47(43,44)40-20-8-6-18(7-9-20)29(42)39-30-38-25-15-23(33)26(16-27(25)46-30)45-21-10-11-22(32)24(14-21)37-28(41)13-17-4-3-5-19(12-17)31(34,35)36/h3-5,10-12,14-16,18,20,40H,2,6-9,13H2,1H3,(H,37,41)(H,38,39,42)

InChI Key

GNCSJDDZYVYRGS-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1CCC(CC1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC4=CC(=C(C=C4)F)NC(=O)CC5=CC(=CC=C5)C(F)(F)F)F

Origin of Product

United States

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